Bzpheal-ala

Descripción general

Descripción

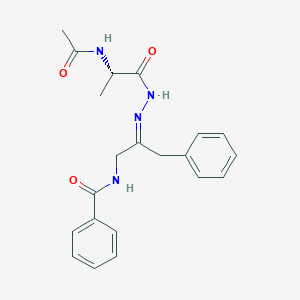

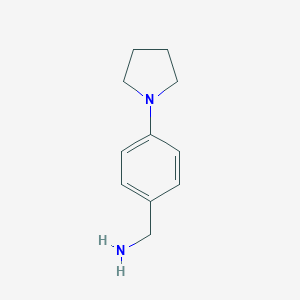

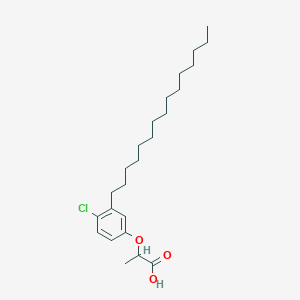

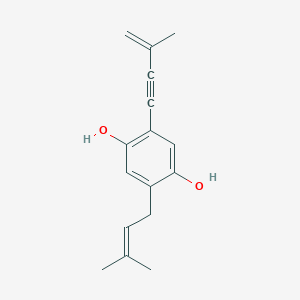

“Bzpheal-ala” is an acylhydrazide obtained from the reaction between N-benzoyl-L-phenylalaninal and N-acetyl-L-alanine hydrazide . It has a molecular formula of C21H24N4O3.

Synthesis Analysis

The synthesis of “Bzpheal-ala” involves the reaction between peptide aldehydes and acylhydrazones . This reaction affords derivatives that represent potential prodrugs for selective inhibition of lysosomal enzymes .

Chemical Reactions Analysis

When “Bzpheal-ala” is introduced into ongoing reactions catalyzed by alpha-chymotrypsin or papain, the rate of these reactions diminishes more rapidly with time than do those of controls lacking "Bzpheal-ala" .

Aplicaciones Científicas De Investigación

Proteolytic Enzyme Inhibition : BzPheal-ala acts as a potential prodrug for selective inhibition of lysosomal enzymes. The compound diminishes the rate of reactions catalyzed by alpha-chymotrypsin or papain more rapidly over time compared to controls without BzPheal-ala. The extent of inhibition is significantly higher at pH 5 than at pH 7, suggesting a pH-dependent inhibitory effect. The inhibition properties are explained by a reaction scheme that includes the hydrolysis of BzPheal-ala to regenerate N-benzoyl-L-phenylalaninal, which is a potent inhibitor for serine or cysteine proteases (Silver & Haskell, 1989).

Microenvironment of Low pH : It has been studied that when alpha-chymotrypsin, immobilized in a collodion membrane, is exposed to certain conditions, it generates a microenvironment of low pH. This acidic microenvironment markedly increases the rate of hydrolysis of BzPheal-ala dissolved in the buffer solution. The observed enhancement in hydrolysis rate is significantly greater than in control experiments that do not form a pH-gradient. This phenomenon is quantitatively explained if attributed to the microenvironmental conditions induced by immobilized proteinase (Silver & Haskell, 1990).

Propiedades

IUPAC Name |

N-[(2E)-2-[[(2S)-2-acetamidopropanoyl]hydrazinylidene]-3-phenylpropyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-15(23-16(2)26)20(27)25-24-19(13-17-9-5-3-6-10-17)14-22-21(28)18-11-7-4-8-12-18/h3-12,15H,13-14H2,1-2H3,(H,22,28)(H,23,26)(H,25,27)/b24-19+/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPDLAFXCDTLAS-CDTGLVORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN=C(CC1=CC=CC=C1)CNC(=O)C2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N/N=C(\CC1=CC=CC=C1)/CNC(=O)C2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bzpheal-ala | |

CAS RN |

120411-99-6 | |

| Record name | Bzpheal-ala | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120411996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)

![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)